molecular formula C15H21N3O3 B14788618 tert-butyl 6-oxospiro[5H-pyrrolo[1,2-b]pyrazole-4,4'-piperidine]-1'-carboxylate

tert-butyl 6-oxospiro[5H-pyrrolo[1,2-b]pyrazole-4,4'-piperidine]-1'-carboxylate

Cat. No.: B14788618
M. Wt: 291.35 g/mol
InChI Key: VHFNSEMBTQIKQU-UHFFFAOYSA-N
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Description

tert-butyl 6-oxospiro[5H-pyrrolo[1,2-b]pyrazole-4,4’-piperidine]-1’-carboxylate: is a complex organic compound with a unique spiro structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-oxospiro[5H-pyrrolo[1,2-b]pyrazole-4,4’-piperidine]-1’-carboxylate typically involves multi-step organic reactions.

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows standard organic synthesis protocols, including purification steps such as recrystallization and chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: tert-butyl 6-oxospiro[5H-pyrrolo[1,2-b]pyrazole-4,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

tert-butyl 6-oxospiro[5H-pyrrolo[1,2-b]pyrazole-4,4’-piperidine]-1’-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 6-oxospiro[5H-pyrrolo[1,2-b]pyrazole-4,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: tert-butyl 6-oxospiro[5H-pyrrolo[1,2-b]pyrazole-4,4’-piperidine]-1’-carboxylate is unique due to its spiro structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H21N3O3

Molecular Weight

291.35 g/mol

IUPAC Name

tert-butyl 6-oxospiro[5H-pyrrolo[1,2-b]pyrazole-4,4'-piperidine]-1'-carboxylate

InChI

InChI=1S/C15H21N3O3/c1-14(2,3)21-13(20)17-8-5-15(6-9-17)10-12(19)18-11(15)4-7-16-18/h4,7H,5-6,8-10H2,1-3H3

InChI Key

VHFNSEMBTQIKQU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)N3C2=CC=N3

Origin of Product

United States

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